molecular formula C22H29N3O3 B2605397 N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide CAS No. 872848-64-1

N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide

Cat. No. B2605397
CAS RN: 872848-64-1
M. Wt: 383.492
InChI Key: RLCMAZIBGZHKTN-UHFFFAOYSA-N
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Description

Indole derivatives, such as the one you mentioned, are a significant class of compounds in medicinal chemistry. They are found in many natural products and pharmaceuticals due to their diverse biological activities .


Synthesis Analysis

The synthesis of indole derivatives often involves multi-component reactions (MCRs), which are convergent cascade processes where three or more starting materials react to form a product . These reactions are often carried out under green conditions, using green solvents and catalysts .


Molecular Structure Analysis

The molecular structure of indole derivatives can vary greatly depending on the substituents attached to the indole ring. The core structure consists of a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives depend on their specific structure. For example, they are often crystalline and colorless, with specific odors .

Scientific Research Applications

Cannabinoid Receptor Ligands

  • Indol-3-yl-oxoacetamides, related to N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide, have been explored for their potential as cannabinoid receptor type 2 (CB2) ligands. One study synthesized a series of these compounds, identifying a fluorinated derivative as a potent and selective CB2 ligand with significant binding affinity (Ki = 6.2 nM) (Moldovan et al., 2017).

Molecular Docking and Antimicrobial Agents

  • Certain N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides and N-[2-(2-{2-(Acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides, which share a similar structural motif with this compound, have been synthesized and studied. They exhibited notable antimicrobial activity against a range of bacteria and fungi. Molecular docking studies suggested how these compounds interact with their target proteins, offering insights into their mechanism of action (Almutairi et al., 2018).

Synthetic Methodologies and Chemical Synthesis

  • Studies have explored the cyclization of N-allyltrichloroacetamides to synthesize cis-3a-aryloctahydroindole derivatives. This approach is significant for constructing complex alkaloid skeletons and offers a methodology for synthesizing molecules related to this compound. Such methodologies can be crucial for developing new drugs or materials with specific properties (Iwamatsu et al., 1999).

Antimuscarinic Agents and Bladder Function Modulation

  • N-(4-amino-2-butynyl)acetamide derivatives, which are structurally related to this compound, have been synthesized and examined for their potential to inhibit detrusor contraction, indicating potential applications in treating overactive bladder conditions. Among the synthesized compounds, specific derivatives showed promising inhibitory activity, suggesting potential therapeutic applications in bladder dysfunction (Take et al., 1992).

Future Directions

The future research directions in the field of indole derivatives include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on the indole scaffold .

properties

IUPAC Name

N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-3-24(4-2)20(26)15-25-14-18(17-12-8-9-13-19(17)25)21(27)22(28)23-16-10-6-5-7-11-16/h8-9,12-14,16H,3-7,10-11,15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCMAZIBGZHKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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